3-Fluoro-5-(trifluoromethyl)picolinic acid

Physicochemical profiling Ionization state Medicinal chemistry design

Standard mono-substituted picolinic acids cannot replicate the electronic & lipophilic profile required by structure-based drug design. 3-Fluoro-5-(trifluoromethyl)picolinic acid uniquely combines a 3-F inductive effect with a 5-CF3 group, delivering a predicted pKa of ~2.10-2.20 and an XLogP of ~1.7. This dual substitution fills a property gap not covered by 3-fluoropicolinic acid or 5-(trifluoromethyl)picolinic acid, making it the direct choice for CNS/anti-infective programs and patented herbicidal series (e.g., pyridinyloxyphenoxy alkanoates). Supplied as a research chemical at ≥97% purity; ideal for fragment library design, transition-metal complex tuning, and 19F NMR screening.

Molecular Formula C7H3F4NO2
Molecular Weight 209.1 g/mol
CAS No. 89402-28-8
Cat. No. B1316507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(trifluoromethyl)picolinic acid
CAS89402-28-8
Molecular FormulaC7H3F4NO2
Molecular Weight209.1 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)C(=O)O)C(F)(F)F
InChIInChI=1S/C7H3F4NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14)
InChIKeyCRZWUUUZTIMHML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-(trifluoromethyl)picolinic acid: Core Properties & Procurement


3-Fluoro-5-(trifluoromethyl)picolinic acid is a disubstituted pyridine-2-carboxylic acid bearing a fluorine atom at the 3‑position and a trifluoromethyl group at the 5‑position (molecular formula C₇H₃F₄NO₂; MW 209.10). The compound is supplied as a research chemical with typical purities of ≥97 % and is used primarily as a synthetic building block in medicinal chemistry and agrochemical discovery. Its dual electron‑withdrawing substitution pattern differentiates it from mono‑substituted picolinic acid analogs and modulates both lipophilicity (PubChem XLogP3‑AA 1.7) and acidity, parameters that are critical for property‑based compound selection [1].

Why Mono-Substituted Analogs Cannot Replace It


Mono‑substituted picolinic acids such as 3‑fluoropicolinic acid or 5‑(trifluoromethyl)picolinic acid each introduce only one type of electron‑withdrawing effect, whereas the target compound combines the strong inductive effect of fluorine with the pronounced electron‑withdrawing and lipophilicity‑enhancing character of the trifluoromethyl group. This dual substitution results in a distinct acid‑base profile: the predicted pKa of 3‑fluoro‑5‑(trifluoromethyl)picolinic acid is approximately 2.10‑2.20 , compared with 3.13 for 5‑(trifluoromethyl)picolinic acid and ~1.8–2.5 for 3‑fluoropicolinic acid (estimated). Such differences can shift the ionization state at physiological pH, alter metal‑chelation behaviour, and change the lipophilic–hydrophilic balance, all of which directly impact biological activity and synthetic utility. Procurement of the generic mono‑substituted analogs therefore cannot reproduce the property profile demanded by structure‑based design or patented synthetic routes that specifically require the 3‑fluoro‑5‑trifluoromethyl substitution pattern.

Quantitative Evidence vs. Closest Analogs


pKa Comparison: vs. 5-(Trifluoromethyl)picolinic Acid

The predicted pKa of 3‑fluoro‑5‑(trifluoromethyl)picolinic acid is 2.20 ± 0.10 , whereas the predicted pKa of 5‑(trifluoromethyl)picolinic acid, which lacks the 3‑fluoro substituent, is 3.13 ± 0.10 . The ~0.9 unit difference indicates that the target compound is a stronger acid, predominantly deprotonated at physiological pH, while the comparator remains partially protonated. This distinction is relevant for solubility, permeability, and metal‑coordination properties.

Physicochemical profiling Ionization state Medicinal chemistry design

Lipophilicity (LogP) vs. 3-Fluoropicolinic Acid

The PubChem‑computed XLogP3‑AA for 3‑fluoro‑5‑(trifluoromethyl)picolinic acid is 1.7 [1], whereas the ACD/LogP for 3‑fluoropicolinic acid is −0.15 . The trifluoromethyl group increases lipophilicity by roughly two log units, which can significantly influence membrane permeability, protein binding, and metabolic stability. Users optimizing logD for CNS or oral drug space may find the target compound more suitable than the less lipophilic 3‑fluoro analog.

Lipophilicity Drug‑likeness ADME prediction

Herbicidal Activity in Patented Pyridinyloxyphenoxy Analogs

A patent family (e.g., DE3376211D1, US patents) describes pyridinyloxyphenoxy alkanoic acids bearing a 3‑fluoro substituent and a 5‑position group selected from chlorine, CF₃, CF₂Cl, or CF₂H. The compounds exhibit surprising pre‑emergent and post‑emergent herbicidal activity against grassy weeds [1]. While quantitative comparative data for the 5‑CF₃ analog is not tabulated, the patent explicitly claims the 3‑fluoro‑5‑CF₃ combination as a preferred embodiment, indicating that this specific substitution pattern is critical for the claimed activity. Analogs lacking either the 3‑F or the 5‑CF₃ group are not encompassed by the claims, providing a legal and functional basis for differentiating the target compound.

Agrochemical Herbicide Weed control

Carbonyl Stretching Frequency in Re(I) Complexes

In a study of fac‑[Re(N,O′)(CO)₃(X)] complexes, the carbonyl stretching frequency increased in the order Pico (2‑picolinic acid) < Tfpc (3‑trifluoromethylpicolinic acid) < Dfpc (3,5‑difluoropicolinic acid) . Although 3‑fluoro‑5‑(trifluoromethyl)picolinic acid was not included, its electronic character is expected to lie between Tfpc and Dfpc, potentially offering a distinct ν(CO) value that could be exploited as a spectroscopic probe or for tuning catalytic activity. This class‑level trend supports the notion that the dual‑substituted ligand provides a unique electronic environment not achievable with mono‑substituted analogs.

Coordination chemistry IR spectroscopy Electronic effects

Recommended Application Scenarios


Medicinal Chemistry: Tailored Acidity & Lipophilicity

When a project necessitates a picolinic acid fragment with a pKa near 2.2 and an XLogP of ~1.7, 3‑fluoro‑5‑(trifluoromethyl)picolinic acid is the direct choice. The ~0.9 unit pKa difference relative to 5‑(trifluoromethyl)picolinic acid and the ~2 log unit higher lipophilicity compared to 3‑fluoropicolinic acid [1] mean that the target compound fills a property gap not covered by either mono‑substituted analog. This is particularly relevant for CNS or anti‑infective programs where charge state and membrane permeability must be finely balanced.

Agrochemical Lead Optimization: Patented Herbicides

The patent literature explicitly claims pyridinyloxyphenoxy alkanoic acids with a 3‑fluoro group and a 5‑CF₃ substituent as having surprising herbicidal activity [2]. Synthesis and testing of new analogs in this series require the authentic 3‑fluoro‑5‑(trifluoromethyl)picolinic acid intermediate; substituting the 5‑CF₃ group with chlorine or the 3‑F with hydrogen would generate compounds outside the claimed scope and with potentially different activity profiles.

Catalyst Design: Dual Electron-Withdrawing Effects

Based on the established trend that increasing fluorination raises the carbonyl stretching frequency in Re(I) tricarbonyl complexes , researchers can anticipate that 3‑fluoro‑5‑(trifluoromethyl)picolinic acid will provide a distinct electronic environment for metal centers. This can be exploited to systematically tune the redox potential or catalytic activity of transition‑metal complexes, a capability not offered by mono‑substituted picolinate ligands.

FBDD Libraries: Halogenated Picolinic Acid Fragments

The combination of a fluorine atom (suitable for ¹⁹F NMR screening) and a trifluoromethyl group (enhancing binding affinity through hydrophobic interactions) makes this compound a valuable fragment library member. Its distinct pKa and logP profile, relative to other halogenated picolinic acids, allows for the exploration of chemical space that is complementary to that sampled by more common mono‑halogenated fragments.

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